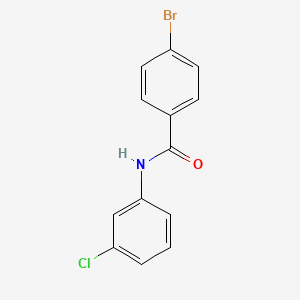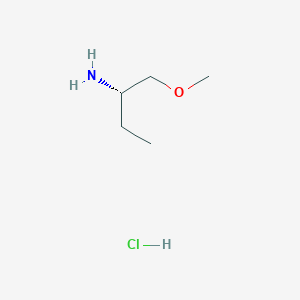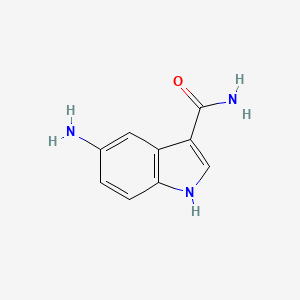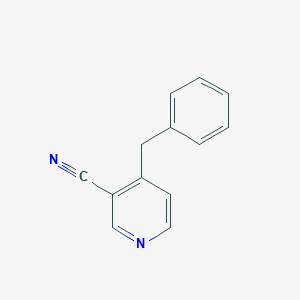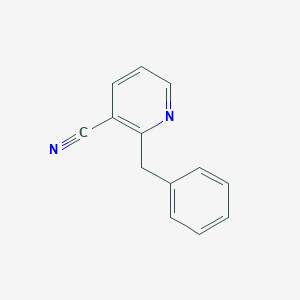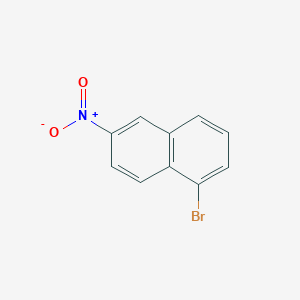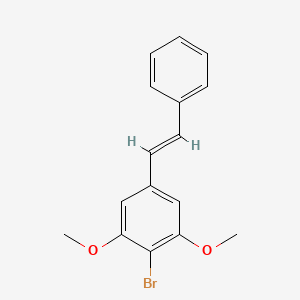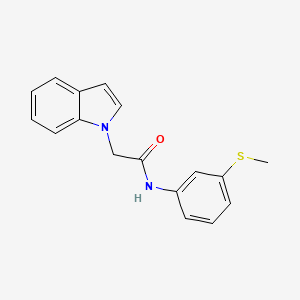
2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide
Overview
Description
2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide, also known as MTAPA, is a chemical compound with potential medicinal properties. This compound has been studied for its potential use in the treatment of various diseases and conditions. In
Mechanism Of Action
The exact mechanism of action of 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide is not fully understood, but it is thought to act through multiple pathways. In cancer cells, 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death. In inflammation, 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. In neurodegenerative disorders, 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, preserving their function.
Biochemical And Physiological Effects
2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific context. In cancer cells, 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In inflammation, 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, reducing inflammation. In neurodegenerative disorders, 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, preserving their function.
Advantages And Limitations For Lab Experiments
2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has several advantages for lab experiments, including its high purity and yield, making it suitable for large-scale production. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide, including further studies on its potential use in cancer therapy, inflammation, and neurodegenerative disorders. Additionally, research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for greater efficiency and yield. Finally, research is needed to explore the potential use of 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide in combination with other drugs or therapies for increased efficacy.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been studied for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Inflammation is a common factor in many diseases, and 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. In neurodegenerative disorders, 2-(1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has been studied for its potential neuroprotective effects, which could make it a valuable tool in the treatment of these conditions.
properties
IUPAC Name |
2-indol-1-yl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-21-15-7-4-6-14(11-15)18-17(20)12-19-10-9-13-5-2-3-8-16(13)19/h2-11H,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWLEBWBIKHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-1-Oxa-6-azaspiro[2.5]octane](/img/structure/B3278405.png)
![3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine](/img/structure/B3278411.png)
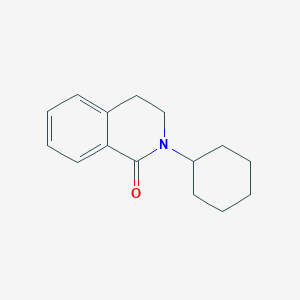
![7-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3278421.png)
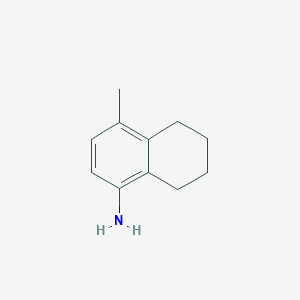
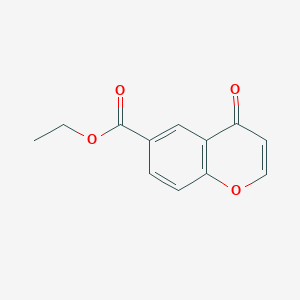
![2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid](/img/structure/B3278440.png)
